dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate
Overview
Description
This compound appears to be a derivative of pyran, which is a six-membered heterocyclic ring consisting of five carbon atoms and one oxygen atom, and contains a ketone functional group (C=O), an ester functional group (-COO-) and a benzyloxy group (C6H5-O-). The “dimethyl” prefix indicates that there are two methyl groups (-CH3) attached to the molecule, likely on the ester functional groups.
Synthesis Analysis
Without specific information on this compound, it’s difficult to provide a detailed synthesis analysis. However, pyran derivatives are often synthesized via condensation reactions, and the introduction of functional groups like ester, ketone, and benzyloxy typically involve substitution reactions.Molecular Structure Analysis
The molecular structure of this compound would likely show a six-membered pyran ring with various functional groups attached. The exact structure would depend on the positions of these groups on the ring.Chemical Reactions Analysis
Again, without specific information, it’s hard to say what reactions this compound might undergo. However, esters can undergo hydrolysis, transesterification, and other reactions, while ketones can undergo reactions such as nucleophilic addition.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Properties such as solubility, melting point, boiling point, etc., would need to be determined experimentally.Scientific Research Applications
Synthesis of Substituted Phenols
Dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate is involved in the synthesis of various substituted phenols. This process utilizes pyranone precursors like 4H-pyran-4-one and benzyl-maltol, among others. The synthesis is achieved using pronucleophiles in combination with tert-butanol as solvent and potassium tert-butoxide as base under both conventional heating and microwave conditions (Marshall, Cable, & Botting, 2009).
Tetrasubstituted Thiophenes Synthesis
The compound plays a role in the one-pot synthesis of tetrasubstituted thiophenes. This process involves the ring opening of related pyranone compounds by alkoxide ions and reactions with methyl thioglycolate and 6-aryl-4-methylthio-2H-pyran-2-one-3-carbonitriles. These reactions are crucial in synthesizing tetrasubstituted thiophenes, which have a variety of applications (Sahu et al., 2015).
2-Amino-4H-pyrans Synthesis
This compound is integral to the synthesis of 2-amino-4H-pyrans, a group of compounds with diverse applications, including biological activities such as anti-cancer, antihypertensive, and coronary dilating agents. It provides a pathway for synthesizing dimethyl, diethyl, and di-tert-butyl-2-(tert-butylamino)-5-benzoyl-6-phenyl-4H-pyran-3,4-dicarboxylate in high yields (Zonouzi, Kazemi, & Nezamabadi, 2006).
Optimizing Synthetic Processes
The compound is significant in optimizing synthetic processes for pyran derivatives. For instance, a two-step procedure for preparing dimethyl 4-oxo-4H-pyran-3,5-dicarboxylate was optimized to simplify the process and make it more efficient, highlighting its potential for large-scale commercial applications (Hu et al., 2019).
Safety And Hazards
As with physical and chemical properties, safety and hazard information would typically be determined experimentally and listed in a material safety data sheet (MSDS) for the compound.
Future Directions
This would depend on the context in which this compound is being studied. For example, if it’s a potential drug candidate, future directions might include further preclinical testing, clinical trials, etc.
properties
IUPAC Name |
dimethyl 4-oxo-3-phenylmethoxypyran-2,5-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O7/c1-20-15(18)11-9-23-14(16(19)21-2)13(12(11)17)22-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REVROVKRCYLCAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC(=C(C1=O)OCC2=CC=CC=C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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